![molecular formula C18H14N2O B2634049 3-[(3-methylphenyl)imino]-1-(2-propynyl)-1H-indol-2-one CAS No. 477886-41-2](/img/structure/B2634049.png)
3-[(3-methylphenyl)imino]-1-(2-propynyl)-1H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antiviral Activity
Indole derivatives, including “3-[(3-methylphenyl)imino]-1-(2-propynyl)-1H-indol-2-one”, have shown antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for treating inflammation .
Anticancer Activity
Indole derivatives have shown potential in anticancer treatments. The specific mechanisms of action are still under investigation, but their ability to bind to various receptors suggests potential for targeted cancer therapies .
Anti-HIV Activity
Some indole derivatives have shown anti-HIV activity. This suggests potential for the development of new therapeutic agents for the treatment of HIV .
Antioxidant Activity
Indole derivatives have demonstrated antioxidant activities. For example, 1-Benzyl-3-[(4-methylphenyl)imino]-indolin-2-one and its Co(II) complex were found to have antioxidant activities .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activities against various bacteria and fungi. For instance, 1-Benzyl-3-[(4-methylphenyl)imino]-indolin-2-one was evaluated for its in-vitro antimicrobial activities against three gram-positive bacteria, three gram-negative bacteria, and three fungi .
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis. Their ability to bind to various receptors could be leveraged to develop new therapeutic agents for tuberculosis .
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes. Their ability to bind to various receptors could be leveraged to develop new therapeutic agents for diabetes .
作用機序
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors
Mode of action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on “3-[(3-methylphenyl)imino]-1-(2-propynyl)-1H-indol-2-one”, it’s difficult to provide a detailed explanation of its interaction with its targets.
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to bind to multiple receptors
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on the specific compound
Result of action
The molecular and cellular effects of indole derivatives can vary widely depending on the specific compound and its targets
Action environment
Environmental factors can influence the action, efficacy, and stability of indole derivatives
特性
IUPAC Name |
3-(3-methylphenyl)imino-1-prop-2-ynylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c1-3-11-20-16-10-5-4-9-15(16)17(18(20)21)19-14-8-6-7-13(2)12-14/h1,4-10,12H,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCHRQDUURPGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C3=CC=CC=C3N(C2=O)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-methylphenyl)imino]-1-(2-propynyl)-1H-indol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2633969.png)
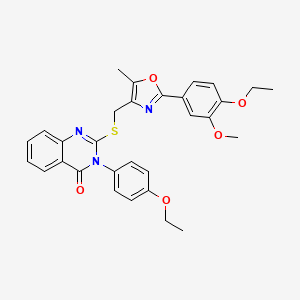
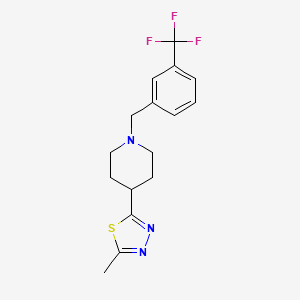
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2633973.png)
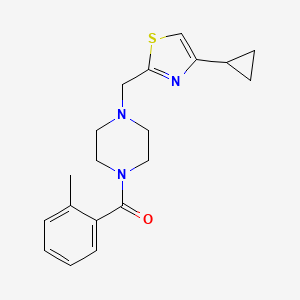
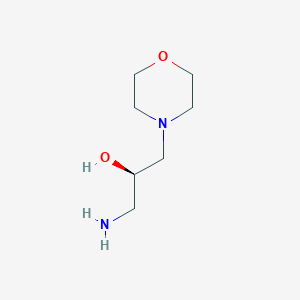
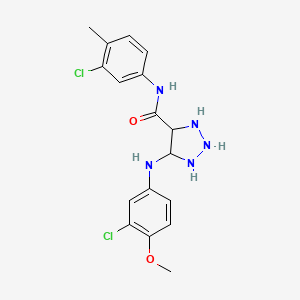
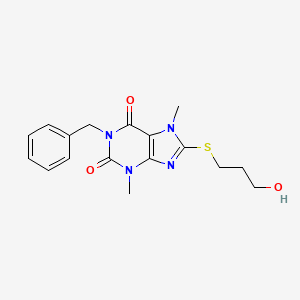
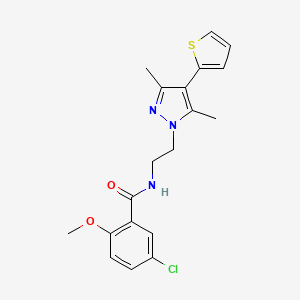
![(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2633982.png)
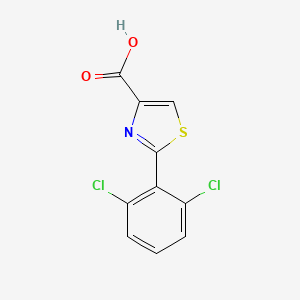
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine](/img/structure/B2633986.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2633987.png)